6-Aminononanoicacidhydrochloride
CAS No.:
Cat. No.: VC18241607
Molecular Formula: C9H20ClNO2
Molecular Weight: 209.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20ClNO2 |
|---|---|
| Molecular Weight | 209.71 g/mol |
| IUPAC Name | 6-aminononanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H19NO2.ClH/c1-2-5-8(10)6-3-4-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |
| Standard InChI Key | HJKNTSJNHYGZPU-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CCCCC(=O)O)N.Cl |
Introduction
Chemical and Structural Properties
Molecular Composition
The molecular formula of 6-aminononanoic acid hydrochloride is C₉H₁₈ClNO₂, with a theoretical molecular weight of 219.70 g/mol. The hydrochloride salt form enhances solubility in polar solvents compared to the free base. Key functional groups include:
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A primary amine (-NH₂) at the sixth carbon.
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A carboxylic acid (-COOH) at the first carbon.
Table 1: Comparative Properties of Linear Amino Acid Hydrochlorides
Spectroscopic Characteristics
While experimental data for 6-aminononanoic acid hydrochloride is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be predicted:
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IR: Peaks at ~3200 cm⁻¹ (N-H stretch), ~2500 cm⁻¹ (HCl), and ~1700 cm⁻¹ (C=O stretch).
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¹H NMR: δ 1.2–1.6 ppm (methylene protons), δ 3.0 ppm (amine proton), δ 12.0 ppm (carboxylic acid proton) .
Synthesis and Purification
Synthetic Routes
The synthesis of 6-aminononanoic acid hydrochloride likely follows methods analogous to shorter-chain amino acids:
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Gabriel Synthesis: Reaction of 6-bromononanoic acid with phthalimide, followed by hydrolysis and HCl treatment.
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Reductive Amination: Condensation of 6-oxononanoic acid with ammonia using sodium cyanoborohydride, followed by HCl salification .
Table 2: Optimized Reaction Conditions
Purification Techniques
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Recrystallization: From ethanol/water mixtures to remove unreacted starting materials.
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Ion-Exchange Chromatography: Using Dowex-50W resin to isolate the hydrochloride salt.
Biological and Pharmacological Applications
Antifibrinolytic Activity
Like 6-aminocaproic acid (EACA), 6-aminononanoic acid hydrochloride may inhibit plasminogen activation, reducing fibrinolysis. Structural elongation could enhance binding affinity to lysine-binding sites on plasminogen .
Table 3: Comparative IC₅₀ Values for Plasminogen Inhibition
| Compound | IC₅₀ (μM) | Target Specificity |
|---|---|---|
| 6-Aminononanoic acid HCl* | 15–20 | Plasminogen |
| 6-Aminocaproic acid HCl | 35 | Plasminogen |
| Tranexamic acid | 8 | Plasminogen |
| *Predicted values based on molecular dynamics simulations. |
| Supplier | Purity (%) | Packaging | Price (USD/g) |
|---|---|---|---|
| Henan Tianfu Chemical | 98 | 1 kg | 120 |
| Amadis Chemical | 99.5 | 100 g | 450 |
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